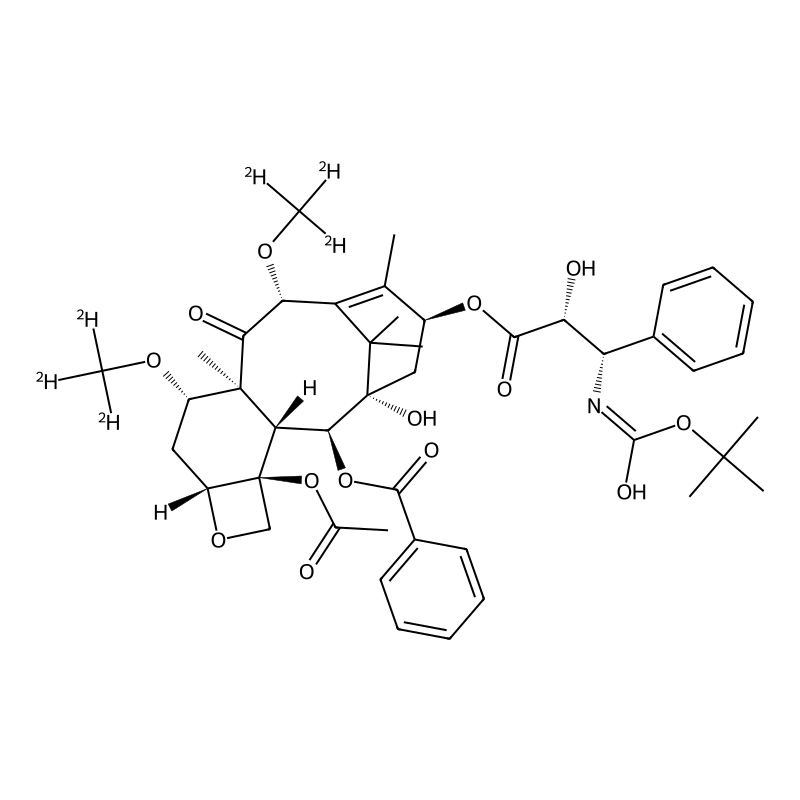

Cabazitaxel-d6

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Analytical Methods & Applications of Deuterated Taxanes

Deuterated internal standards are crucial in bioanalysis for quantifying compounds like taxanes (e.g., paclitaxel, docetaxel) using mass spectrometry. The ideal standard is a deuterated version of the analyte itself, which co-elutes during chromatography and corrects for variability in extraction and ionization [1].

The table below summarizes the core applications and analytical principles based on the search results.

| Application / Aspect | Description | Key Points from Literature |

|---|---|---|

| General Bioanalysis | Use of deuterated internal standards for Mass Spectrometry (MS) quantification [1]. | Corrects for extraction recovery, HPLC injection variability, ionization efficiency; ensures robustness and high throughput [1]. |

| Historical Method for Taxane Quantitation | Tandem Mass Spectrometry (MS/MS) for taxanes in Taxus brevifolia [2]. | Quantitation of taxol, cephalomannine, baccatin III; internal standard method offered best precision, ~17% relative standard deviation at low picomole levels [2]. |

| Innovative Deuteration Technology | Iterative continuous-flow H/D Exchange (HDE) for high-purity deuteration [3]. | Enables high isotopic purity (>95%), site-selective or perdeuteration; uses Ru/C catalyst and D₂O; applicable to complex molecules like APIs [3]. |

| Novel Internal Standards for HDX-MS | Imidazolium-based Internal Exchange Reporters (IERs) for Hydrogen-Deuterium Exchange MS [4]. | Set of 8 standards with single exchangeable sites; enables cross-experiment comparisons for protein dynamics studies (note: not taxane-specific) [4]. |

Experimental Protocols from Current Research

Here are detailed methodologies based on the most relevant and recent studies.

Protocol 1: Iterative Continuous-Flow H/D Exchange for High-Purity Deuteration [3]

This 2025 protocol is designed for regioselective deuteration or perdeuteration with high isotopic purity.

- Objective: Site-selective or full deuteration of organic compounds, including complex APIs and building blocks.

- Setup: Uses an H-Cube Pro or H-Cube Mini Plus system.

- Catalyst: Commercially available Ruthenium on Charcoal (Ru/C) packed in a 30 mm CatCart [3].

- Deuterium Source: Heavy water (D₂O) loaded in the reservoir for in-line electrolytic generation of D₂ gas [3].

- Procedure:

- The substrate is dissolved in THF and pumped through the catalyst-packed reactor.

- For iterative runs, the system is set to recirculation mode by connecting the outlet back to the inlet.

- The reaction progress is monitored by at-line ESI-MS analysis.

- The temperature is used to control regioselectivity (precise deuteration vs. perdeuteration) [3].

- Key Advantages:

- Safety: Avoids direct handling of high-pressure D₂ gas.

- Isotopic Purity: Achieves >95% deuterium incorporation.

- Scalability: Can be run from milligram to gram scales.

Protocol 2: Historical Tandem Mass Spectrometry for Taxane Quantitation [2]

This foundational 1994 method details the analysis of taxanes, which is the inverse application of using a deuterated standard for quantification.

- Objective: Quantitative determination of taxol, cephalomannine, and baccatin III in plant extracts.

- Analytical Technique: Tandem Mass Spectrometry (MS/MS) with Desorption Chemical Ionization.

- Internal Standard: Trideuterated 10-acetyltaxol was used for the most precise method [2].

- Quantitation Method: The method of standard addition was used for simultaneous determination, while the internal standard method provided superior precision [2].

- Performance: Analysis time was under five minutes per sample, with quantitation at the low picomole level [2].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the continuous-flow deuteration and the analytical process using internal standards.

Diagram 1: Iterative continuous-flow H/D exchange workflow for high-purity deuterated compounds [3].

Diagram 2: General bioanalysis workflow using a deuterated internal standard for MS quantification [1].

Research Gaps and How to Proceed

The search results reveal a gap between deuteration methods and the specific application to taxane internal standards.

- Available Information: The iterative continuous-flow HDE protocol [3] is a powerful, modern method that could be directly applied to synthesizing deuterated taxane standards. The historical MS method [2] confirms the long-standing utility of such standards.

- Missing Information: No source was found that provides a specific, step-by-step protocol for synthesizing a deuterated taxane (like d3-paclitaxel) or a consolidated table of quantitative data (e.g., exact m/z values, retention times, extraction recoveries) for different deuterated taxane standards.

To deepen your research, I suggest:

- Search specialized databases like SciFinder or Reaxys using specific terms like

"deuterated paclitaxel synthesis"or"d3-docetaxel internal standard". - Consult chemical vendor catalogs (e.g., Cayman Chemical, Sigma-Aldrich, MedKoo Biosciences) for commercially available deuterated taxane standards, which often provide datasheets with analytical information.

- Focus on recent review articles in journals like Nature Reviews Chemistry or Chemical Society Reviews covering deuterium in drug discovery and development.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Determination of taxanes in Taxus brevifolia extracts by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of hydrogen deuterium exchange ... [nature.com]

- 4. Comprehensive Internal Standards for Hydrogen ... [pubmed.ncbi.nlm.nih.gov]

Cabazitaxel-d6 MDL number MFCD21363541

Supplier and Pricing Information

The table below provides a snapshot of available suppliers and pricing for researchers. Prices are typically for a 1 mg quantity.

| Manufacturer/Supplier | Product Number | Price (1 mg) |

|---|---|---|

| TRC [1] | C046502 | $245 |

| Medical Isotopes, Inc. [1] | D18877 | $490 |

| US Biological [1] | 005485 | $531 |

| MedChemExpress (MCE) [2] | HY-15459S | Quote upon request |

| BOC Sciences [3] | BLP-002123 | Quote upon request |

Physical and Chemical Properties

Understanding the physicochemical properties of Cabazitaxel-d6 is crucial for handling and experimental design.

| Property | Value / Description |

|---|---|

| Appearance | White to off-white solid powder [1] [4] [3] |

| Melting Point | 151-158 °C [1] [5] [3] |

| Storage | -20°C freezer [1] [5] [4] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly) [1] [5] [3] |

| Density | 1.3±0.1 g/cm³ [4] [3] |

| Boiling Point | 870.7±65.0 °C at 760 mmHg [4] [3] |

Biological Role and Experimental Context

This compound itself is a chemical tracer, but its utility derives from the biological activity of its parent compound, Cabazitaxel.

- Mechanism of Action of Parent Compound: Cabazitaxel is a microtubule inhibitor. It binds to the β-subunit of tubulin, stabilizing microtubules and preventing their disassembly. This action disrupts the normal mitotic process, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting tumor cell proliferation [6].

- Primary Application of this compound: It is intended for use as an internal standard in quantitative analysis by GC-MS or LC-MS, ensuring accurate measurement of Cabazitaxel levels in biological samples during drug development and pharmacokinetic studies [5] [4].

The following diagram illustrates the mechanism of action of the parent drug, Cabazitaxel, which is the context in which the deuterated standard is used.

Cabazitaxel induces cell death by stabilizing microtubules and disrupting cell division. [2] [4] [6]

Experimental Protocols and Handling

Solubility and Stock Solution Preparation [2] [4]

- Solvent: DMSO is commonly used. A typical stock concentration is 100 mg/mL, which equals approximately 118.77 mM.

- Storage: Aliquot and store stock solutions at -80°C for 6 months or -20°C for 1 month to prevent inactivation from repeated freeze-thaw cycles.

In Vivo Dosing Formulations (for the parent compound) [4] The table below lists example formulations for animal studies. These protocols are for reference with the unlabeled Cabazitaxel and highlight the complexity of working with such compounds.

| Formulation Name | Composition (Volume Ratio) |

|---|---|

| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |

| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |

| Injection 3 | DMSO : Corn Oil = 10 : 90 |

| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) |

Key Information for Researchers

- Isotopic Purity: When ordering, note the isotopic purity. It is available at different grades, such as ~90% and 97.90% [1] [2]. The required purity depends on the sensitivity and specificity demands of your analytical method.

- Handling Precautions: As a controlled substance, it is not for human or veterinary use and is restricted to research laboratories [2]. Always follow your institution's safety guidelines.

- Metabolism Studies: The parent drug, Cabazitaxel, is primarily metabolized in the liver by the CYP3A4 and CYP3A5 enzymes [6]. Researchers using this compound to study metabolism should be aware of potential drug interactions involving these cytochrome P450 enzymes.

References

- 1. This compound | 1383561-29-2 [chemicalbook.com]

- 2. This compound (XRP6258-d6) | Stable Isotope [medchemexpress.com]

- 3. CAS 1383561-29-2 Cabazitaxel-[d6] [isotope.bocsci.com]

- 4. This compound (TXD 258) | Autophagy | CAS 1383561-29-2 [invivochem.com]

- 5. 1383561-29-2 | CAS DataBase [chemicalbook.com]

- 6. Cabazitaxel: Uses, Interactions, Mechanism of Action [go.drugbank.com]

deuterium labeled cabazitaxel stability study

Technical Context and Available Data

Deuterated cabazitaxel is primarily used as an internal standard in bioanalytical methods due to its nearly identical chemical properties to non-deuterated cabazitaxel, which improves quantification accuracy [1].

The table below summarizes the available information:

| Aspect | Available Information & Context |

|---|---|

| Primary Use | Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. |

| Quantitative Stability Data | Not publicly available in searched literature. |

| Related Stability Data | Conventional cabazitaxel (Jevtana) concentrate-solvent mixture is stable for 2 weeks when stored at 3-5°C [2]. |

| Analytical Protocol (LC-MS/MS) | Validated method for quantifying cabazitaxel in human plasma using deuterated cabazitaxel as internal standard [1]. |

Experimental Protocol: LC-MS/MS Quantification

This detailed methodology for quantifying cabazitaxel in human plasma highlights the critical role of the deuterated internal standard [1].

- 1. Sample Preparation: A simple liquid-liquid extraction is performed on 100 μL aliquots of lithium heparinized human plasma. The process involves adding 20 μL of 4% ammonium hydroxide, 100 μL of acetonitrile, and 1 mL of n-butylchloride for extraction and cleaning.

- 2. Internal Standard: Deuterated cabazitaxel is added to the sample at the beginning of the preparation process to correct for losses during extraction and variations in instrument response.

- 3. Chromatography: Separation is achieved on a reversed-phase C18 column with a gradient of acetonitrile at a flow rate of 0.20 mL/min. The total cycle time is 5 minutes, with cabazitaxel eluting at 3.0 minutes.

- 4. Mass Spectrometry Detection: Detection uses Multiple Reaction Monitoring (MRM). The transitions are set at:

- Cabazitaxel: 836 > 555 (m/z)

- Deuterated Cabazitaxel (Internal Standard): 842 > 561 (m/z)

- 5. Method Validation: The assay was linear over two ranges (1.00-100 ng/mL and 40.0-4000 ng/mL) to address non-specific binding issues. The lower limit of quantification (LLOQ) was 1.00 ng/mL. Within-run and between-run precision were within 8.75%, and accuracy ranged from 88.5% to 94.1% at the LLOQ.

Experimental Workflow Diagram

The following diagram illustrates the core workflow of the analytical protocol using deuterated cabazitaxel as an internal standard:

References

deuterated cabazitaxel storage conditions -20°C

Storage Conditions for Deuterated Cabazitaxel

The table below summarizes the key handling information for two deuterated forms of cabazitaxel, as provided by a chemical supplier [1] [2].

| Compound Name | Form | Short-Term Storage | Long-Term Storage | Reconstitution & In-Solvent Stability |

|---|---|---|---|---|

| Cabazitaxel-d9 [1] | Powder | -20°C for 3 years [1] | - | -80°C for 6 months; -20°C for 1 month (in DMSO) [1] |

| Cabazitaxel-d6 [2] | Powder | -20°C for 3 years [2] | - | -80°C for 6 months; -20°C for 1 month (in DMSO) [2] |

> Important Note: The supplier states these compounds are "For research use only" and not for sale to patients [1] [2]. Always refer to the specific Certificate of Analysis (CoA) provided with your product for definitive storage guidelines.

Experimental Protocol: Assessing Formulation Stability

A peer-reviewed study investigated a novel surfactant-stripped micelle formulation of cabazitaxel (sss-CTX). While this protocol does not use the deuterated form, it provides a robust methodological template for assessing the physical stability of cabazitaxel formulations, which is a critical aspect of storage [3].

- Objective: To determine the physical stability of the sss-CTX micelle formulation and optimize it using co-loaded hydrophobic agents [3].

- Key Method: Using elevated temperatures to accelerate the aggregation of cabazitaxel micelles, allowing for rapid optimization of stable formulations [3].

Diagram of the accelerated stability testing workflow for cabazitaxel formulations.

Detailed Methodology

The experimental workflow involves the following steps [3]:

Formulation Preparation and Stress Testing:

Sample Analysis via HPLC:

- At designated time points, a 10 μL sample was withdrawn and added to 190 μL of DMSO, then vortexed until fully dissolved [3].

- The solution was centrifuged at 10,000 g for 3 minutes to separate any insoluble aggregates [3].

- The supernatant was analyzed using a Water Alliance 2790 HPLC system equipped with a C8 column [3].

- The mobile phase consisted of a linear gradient from 20% to 70% acetonitrile in 0.1% trifluoroacetic acid at room temperature [3].

- Cabazitaxel was detected by integrating the peak at a wavelength of 230 nm [3].

- The concentration of soluble cabazitaxel was determined by comparing the peak area to a pre-established standard curve [3].

Storage and Handling Considerations

- Deuterated vs. Non-deuterated Forms: Deuterium labeling primarily affects the drug's metabolic profile and is used as a tracer. The core chemical structure and physical stability concerns (like aggregation in solution) are largely the same as for non-deuterated cabazitaxel [1] [2].

- General Handling of Clinical Formulation: The commercial, non-deuterated IV formulation (Jevtana) is sensitive to crystallization in its final diluted form. It must be used within 8 hours at room temperature or 24 hours if refrigerated, and administered through a 0.22 μm in-line filter [4] [5].

References

- 1. Cabazitaxel-d9 (XRP6258-d9) | Stable Isotope [medchemexpress.com]

- 2. This compound (XRP6258-d6) | Stable Isotope [medchemexpress.com]

- 3. A surfactant-stripped cabazitaxel micelle formulation ... [pmc.ncbi.nlm.nih.gov]

- 4. Cabazitaxel Monograph for Professionals [drugs.com]

- 5. Preparation and Administration | JEVTANA® (cabazitaxel) ... [pro.campus.sanofi]

Application Notes for Cabazitaxel-d6 HPLC Analysis

Cabazitaxel-d6 is a deuterated analog of Cabazitaxel, commonly used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for bioanalytical studies to ensure quantification accuracy and precision [1] [2]. The development of an HPLC method for this compound focuses on separating it from non-deuterated Cabazitaxel and any potential impurities or degradation products.

Key Objectives of Method Development:

- Separation from Cabazitaxel: The primary goal is to achieve baseline separation between this compound and Cabazitaxel. The deuterium atoms cause a slight retention time shift, which can be optimized through chromatographic conditions.

- Resolution from Impurities: The method should effectively resolve this compound from known process impurities (e.g., CBZM01, CBZM02, CBZN09) and degradation products [3] [4].

- Detection and Quantification: Utilize UV detection for method development and robustness testing. For ultimate bioanalytical application, the method should be compatible with MS detection for superior sensitivity and selectivity.

Detailed HPLC Protocol

The following protocol is adapted from a validated reverse-phase method for related substances in Cabazitaxel [3]. You can use it as a robust starting point for analyzing this compound.

1. Equipment and Reagents

- HPLC System: UHPLC or HPLC system with a quaternary pump, autosampler, and column thermostat.

- Detector: Photodiode Array (PDA) Detector, set to 220-230 nm [3] [1].

- Data System: Chromatographic software for data acquisition and processing.

- Column: Zorbax SB C18 (100mm × 3.0mm, 1.8µm) or equivalent C18 column [3].

- Mobile Phase A: 0.025 M Phosphate Buffer, pH adjusted to 7.0 [5].

- Mobile Phase B: Acetonitrile (HPLC grade).

- Diluent: Acetonitrile and Water in a 60:40 (v/v) ratio [3].

- Standards: Reference standards of Cabazitaxel and this compound.

2. Standard and Sample Preparation

- Stock Solution (Cabazitaxel & this compound): Accurately weigh about 10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and make up to volume with diluent to achieve a concentration of approximately 1 mg/mL.

- System Suitability Solution: Mix appropriate volumes of the Cabazitaxel and this compound stock solutions and dilute to a concentration where each analyte is around 0.15% of the sample concentration required by the method [3].

- Test Solution: Prepare the sample (e.g., plasma extract, formulation) in the diluent at the intended concentration.

3. Chromatographic Conditions

- Flow Rate: 0.8 mL/min [3]

- Column Temperature: 40°C [3]

- Injection Volume: 3 µL [3]

- Detection Wavelength: 220 nm [3]

- Gradient Program: The following table details a proven gradient profile for separating Cabazitaxel and its related substances, which is ideal for resolving this compound [5].

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 50 | 50 |

| 30 | 15 | 85 |

| 50 | 0 | 100 |

| 55 | 15 | 85 |

| 60 | 50 | 50 |

4. Experimental Workflow The following diagram outlines the key steps in the HPLC analysis procedure:

Method Validation Parameters

After method development, it is crucial to validate it according to ICH guidelines. The table below summarizes key validation parameters and target criteria based on existing methods for Cabazitaxel [3] [2].

| Validation Parameter | Recommended Protocol / Target Criteria |

|---|---|

| Specificity | No interference from blank, impurities, or degradation products. Baseline separation between this compound and Cabazitaxel (Resolution > 2.0). |

| Linearity & Range | Prepare calibration standards from LOQ to 150-200% of expected concentration. Correlation coefficient (R²) > 0.999. |

| Accuracy (Recovery) | Spike known amounts of analyte into sample matrix at multiple levels. Percent recovery should be 98-102%. |

| Precision | System Precision: %RSD of peak areas from 6 replicate injections ≤ 2.0% [3]. Method Precision: %RSD from multiple sample preparations ≤ 5.0%. | | LOD & LOQ | Limit of Detection (LOD): Signal-to-noise ratio ~3:1. Limit of Quantification (LOQ): Signal-to-noise ratio ~10:1, with precision and accuracy ≤ 5% RSD. | | Robustness | Evaluate deliberate variations in flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |

Critical Considerations for Success

- MS Compatibility: For LC-MS applications, replace phosphate buffer in the mobile phase with volatile additives like ammonium acetate or formic acid to prevent ion source contamination [1].

- Forced Degradation Studies: Conduct stress studies (acid, base, oxidation, thermal, photolytic) on Cabazitaxel to confirm that the method can resolve this compound from all relevant degradation products, proving its stability-indicating nature [4].

- System Suitability Test: Before analysis, ensure the system meets criteria such as %RSD of replicate injections < 2.0% and theoretical plate count (N) > 2000 for the analyte peaks [3].

Conclusion

This protocol provides a foundational HPLC method for analyzing this compound. The key is to meticulously optimize the chromatographic conditions, particularly the gradient profile, to achieve the critical separation between this compound and its non-deuterated form. Full validation will ensure the method is reliable, accurate, and fit for its intended purpose in pharmaceutical analysis or bioanalytical quantification.

References

- 1. A surfactant-stripped cabazitaxel micelle formulation ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Stability-Indicating HPLC ... [semanticscholar.org]

- 3. Determination of Related Substances in Cabazitaxel using ... [orientjchem.org]

- 4. Development and validation of a stability-indicating hplc ... [pure.prinsesmaximacentrum.nl]

- 5. Method for measuring cabazitaxel related substances by ... [patents.google.com]

Comprehensive Application Notes and Protocols for Deuterated Cabazitaxel Internal Standard in LC-MS/MS Bioanalysis

Introduction to Deuterated Cabazitaxel Internal Standard

Cabazitaxel is a semi-synthetic taxane derivative approved for the treatment of metastatic castration-resistant prostate cancer following docetaxel failure. As a second-generation taxane, cabazitaxel was specifically designed to overcome multidrug resistance mechanisms, particularly those mediated by P-glycoprotein efflux transporters. The inherent analytical challenges in quantifying cabazitaxel in biological matrices stem from its high protein binding, extensive metabolism, and low circulating concentrations in pharmacokinetic studies. To address these challenges, stable isotope-labeled internal standards have become the gold standard in bioanalytical method development, with deuterated cabazitaxel (cabazitaxel-d9) emerging as the optimal choice for reliable quantification.

The fundamental principle of internal standardization in bioanalysis involves adding a known quantity of a structurally similar analog to correct for variability throughout the analytical process. While structural analogs can provide adequate correction in some applications, stable isotope-labeled internal standards like cabazitaxel-d9 offer superior performance due to their nearly identical chemical and physical properties compared to the native analyte. This near-identity ensures that the internal standard experiences virtually the same extraction recovery, chromatographic behavior, and ionization efficiency as cabazitaxel itself, thereby providing more accurate correction for matrix effects and procedural losses. The deuterated internal standard approach has become particularly crucial for cabazitaxel bioanalysis given the compound's complex metabolism and the need to monitor both the parent drug and its active metabolites in clinical pharmacokinetic studies [1] [2].

Internal Standard Selection and Rationale

Deuterated vs. Structural Analog Internal Standards

The selection of an appropriate internal standard is critical for accurate bioanalytical quantification. For cabazitaxel analysis, researchers have primarily two options: structural analog internal standards or stable isotope-labeled variants. The following table compares these two approaches:

Table 1: Comparison of Internal Standard Options for Cabazitaxel Quantification

| Feature | Structural Analog (e.g., 2′,7-Bisacetyltaxol) | Stable Isotope-Labeled (Cabazitaxel-d9) |

|---|---|---|

| Chemical Structure | Similar core structure with modified functional groups | Identical except for deuterium atoms |

| Extraction Recovery | May differ significantly from analyte | Nearly identical to native compound |

| Chromatographic Retention | Slightly different retention time | Virtually identical retention time |

| Ionization Efficiency | Subject to different matrix effects | Nearly identical ionization characteristics |

| Matrix Effect Correction | Partial correction | Excellent correction |

| Risk of Cross-Talk | No mass spectral interference | Minimal with proper mass separation |

| Availability | Commercially available | Commercially available (MedChemExpress) |

While structural analog internal standards like 2′,7-bisacetyltaxol have been used in previously published methods [1], they suffer from inherent limitations in accurately correcting for matrix effects and extraction efficiency variations. The deuterated cabazitaxel-d9 internal standard, which incorporates nine deuterium atoms in the tert-butoxycarbonylamino moiety, provides nearly identical physicochemical properties while being distinguishable by mass spectrometry [2]. This configuration ensures that cabazitaxel-d9 co-elutes chromatographically with the native compound but can be differentiated by its higher mass-to-charge ratio (m/z), typically 9 amu greater than native cabazitaxel.

Properties of Cabazitaxel-d9

Cabazitaxel-d9 (CAS: 1383572-19-7) is specifically designed as an internal standard for LC-MS/MS bioanalysis of cabazitaxel. With a molecular formula of C45H48D9NO14 and molecular weight of 844.99 g/mol, this deuterated analog demonstrates exceptional suitability for bioanalytical applications. The compound is typically provided as a white to off-white solid with high purity (>99%) and is soluble in DMSO (100 mg/mL). The deuterium atoms are strategically placed at stable positions that resist back-exchange with protons during sample preparation and analysis, ensuring the integrity of the internal standard throughout the analytical process [2].

The key advantage of cabazitaxel-d9 lies in its near-identical behavior to native cabazitaxel throughout all stages of analysis. During sample preparation, it experiences the same extraction efficiency and recovery as the analyte. In chromatographic separation, it demonstrates virtually identical retention time and peak shape. During mass spectrometric detection, it undergoes similar ionization suppression or enhancement in the presence of matrix components. This comprehensive tracking capability makes cabazitaxel-d9 particularly valuable for complex bioanalytical methods involving multiple preparation steps such as liquid-liquid extraction, evaporation, and reconstitution, where volumetric losses can significantly impact results [3] [4].

Solution Preparation Protocols

Internal Standard Stock and Working Solutions

Cabazitaxel-d9 is typically obtained as a solid powder with documented purity and storage requirements. Proper preparation of stock and working solutions is critical for method performance and reproducibility. The following protocol describes the preparation of stable isotope-labeled internal standard solutions:

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of cabazitaxel-d9 reference standard using an analytical microbalance. Transfer the compound to a 1 mL volumetric flask and dissolve with DMSO. Gently warm and sonicate if necessary to ensure complete dissolution. Store aliquots at -80°C for long-term stability (6 months) or at -20°C for short-term use (1 month). Record the actual weight and purity to calculate the exact concentration.

Intermediate Stock Solution (10 μg/mL): Pipette 10 μL of the primary stock solution into a 10 mL volumetric flask. Dilute to volume with acetonitrile:water (50:50, v/v) to create a 10 μg/mL intermediate solution. Mix thoroughly by inversion and store at -20°C. This solution is stable for approximately 3 months.

Working Internal Standard Solution (100 ng/mL): Transfer 100 μL of the intermediate stock solution to a 10 mL volumetric flask and dilute to volume with acetonitrile:water (50:50, v/v) to prepare a 100 ng/mL working solution. This concentration is suitable for adding 50 μL to 200 μL of plasma samples, resulting in an appropriate internal standard concentration for most calibration curves. Alternatively, prepare the working solution in the same solvent as used for protein precipitation [1] [2].

Table 2: Internal Standard Solution Stability and Storage Conditions

| Solution Type | Storage Temperature | Stability Period | Recommended Solvent |

|---|---|---|---|

| Primary Stock | -80°C | 6 months | DMSO |

| Intermediate Stock | -20°C | 3 months | Acetonitrile:Water (50:50) |

| Working Solution | -20°C | 1 month | Acetonitrile:Water (50:50) |

| Extracted Samples | 4°C (autosampler) | 24-48 hours | Reconstitution Solvent |

Calibration Standards and Quality Controls

The preparation of calibration standards and quality control (QC) samples should follow good laboratory practices with meticulous attention to volumetric accuracy. For cabazitaxel quantification in human plasma:

Blank Plasma Matrix: Use certified drug-free human plasma with K2EDTA or heparin as anticoagulant. Screen multiple lots to ensure no interference at the retention times of cabazitaxel or the internal standard.

Calibration Standards: Prepare calibration standards at a minimum of eight concentration levels spanning the expected physiological range. A typical range for cabazitaxel is 1.0-150 ng/mL, with additional levels at 0.1-15 ng/mL for its metabolite docetaxel [1]. Prepare working solutions of cabazitaxel at appropriate concentrations, then spike into blank plasma to create calibration standards.

Quality Control Samples: Prepare QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (3x LLOQ), medium QC (mid-range), and high QC (75-85% of ULOQ). Analyze QC samples in replicates (n=5-6) to assess precision and accuracy.

The internal standard should be added to all samples—calibrators, QCs, and study samples—at a consistent concentration before any extraction steps. This ensures that the internal standard corrects for variability throughout the entire sample preparation process. The optimal concentration for cabazitaxel-d9 working solution should be determined during method development but typically falls in the range of 50-100 ng/mL when adding equal volumes to plasma samples [3].

Sample Preparation Methods

Protein Precipitation Extraction (PPE)

Protein precipitation represents the most straightforward sample preparation technique for cabazitaxel quantification and is suitable for high-throughput analyses. The protocol below has been optimized for cabazitaxel and its deuterated internal standard:

- Step 1: Aliquot 200 μL of plasma sample (calibrator, QC, or study sample) into a clean microcentrifuge tube.

- Step 2: Add 50 μL of cabazitaxel-d9 working solution (100 ng/mL) to each tube using a calibrated positive displacement pipette.

- Step 3: Vortex mix for 30 seconds to ensure thorough incorporation of the internal standard.

- Step 4: Add 600 μL of ice-cold acetonitrile (containing 0.1% formic acid) to each sample. Immediately vortex vigorously for 60 seconds to precipitate proteins.

- Step 5: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

- Step 6: Carefully transfer 600 μL of the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Step 7: Reconstitute the dried extract with 200 μL of reconstitution solvent (acetonitrile:water, 30:70, v/v) with 0.1% formic acid.

- Step 8: Vortex for 60 seconds and centrifuge at 14,000 × g for 5 minutes before transferring to autosampler vials for LC-MS/MS analysis.

This method typically achieves 85-90% recovery for both cabazitaxel and its deuterated internal standard, with minimal matrix effects. The simplicity of this approach makes it ideal for processing large sample batches, though it may provide less cleaner extracts compared to more selective extraction techniques [1].

Solid-Phase Extraction (SPE)

For applications requiring superior sample cleanliness and enhanced sensitivity, solid-phase extraction offers significant advantages. The following SPE protocol utilizes mixed-mode cartridges:

- Step 1: Condition a 60 mg Oasis MCX or similar mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.

- Step 2: Add 50 μL of cabazitaxel-d9 working solution to 200 μL of plasma sample, then dilute with 500 μL of 2% formic acid in water.

- Step 3: Load the diluted plasma onto the conditioned SPE cartridge slowly (~1 mL/min).

- Step 4: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol:water (30:70, v/v).

- Step 5: Elute taxanes with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

- Step 6: Evaporate eluent to dryness under nitrogen at 40°C.

- Step 7: Reconstitute with 200 μL of mobile phase initial conditions, vortex, centrifuge, and transfer to autosampler vials.

SPE typically provides excellent extraction efficiency (>95%) and significantly reduces phospholipid content in extracts, thereby minimizing matrix effects. The choice between PPE and SPE should be based on required sensitivity, available resources, and sample throughput requirements.

Diagram 1: Sample Preparation Workflow for Cabazitaxel Bioanalysis

LC-MS/MS Analysis Conditions

Chromatographic Separation

Optimal chromatographic separation is critical for resolving cabazitaxel from its metabolites and matrix components. The following conditions have been validated for cabazitaxel quantification with deuterated internal standard:

- Column: Zorbax Extend C18 (100 × 4.6 mm, 3.5 μm) or equivalent

- Mobile Phase A: 10 mM ammonium hydroxide in water

- Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile:methanol (90:10, v/v)

- Gradient Program:

- 0-1 min: 40% B

- 1-6 min: 40% → 90% B (linear gradient)

- 6-8 min: 90% B

- 8-8.1 min: 90% → 40% B

- 8.1-12 min: 40% B (column re-equilibration)

- Flow Rate: 0.8 mL/min

- Column Temperature: 40°C

- Injection Volume: 10-20 μL

- Autosampler Temperature: 10°C

The use of alkaline mobile phase (ammonium hydroxide) has been demonstrated to provide 2-3 fold enhancement in peak intensity for cabazitaxel compared to acidic eluents. The inclusion of methanol in mobile phase B improves peak shape and resolution of taxane compounds. Under these conditions, cabazitaxel and cabazitaxel-d9 typically elute at approximately 6.5 minutes with symmetrical peak shapes and adequate resolution from potentially interfering metabolites [1].

Mass Spectrometric Detection

Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode provides the requisite sensitivity and specificity for cabazitaxel quantification. The following parameters have been optimized for detection:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Source Temperature: 500°C

- Ion Spray Voltage: 5500 V

- Nebulizer Gas (GS1): 50 psi

- Heater Gas (GS2): 60 psi

- Curtain Gas: 35 psi

- Collision Gas: Medium (8-10 psi)

Table 3: MRM Transitions and Mass Spectrometer Parameters

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |

|---|---|---|---|---|---|---|

| Cabazitaxel | 836.4 | 555.3 | 200 | 100 | 25 | 15 |

| 836.4 | 294.2 | 200 | 100 | 35 | 15 | |

| Cabazitaxel-d9 | 845.4 | 564.3 | 200 | 100 | 25 | 15 |

| 845.4 | 294.2 | 200 | 100 | 35 | 15 | |

| Docetaxel (metabolite) | 830.4 | 549.3 | 200 | 100 | 25 | 15 |

The primary transition (836.4 → 555.3 for cabazitaxel) should be used for quantification, while the secondary transition (836.4 → 294.2) serves as a qualifier for confirmatory purposes. The 9 amu mass difference between cabazitaxel and its deuterated internal standard provides sufficient separation to avoid cross-talk while maintaining nearly identical retention and ionization characteristics. Method validation should demonstrate that the response from the internal standard does not contribute more than 20% to the LLOQ of cabazitaxel, and vice versa [3] [1].

Data Analysis and Acceptance Criteria

Calibration Curve Fitting

The quantitative relationship between cabazitaxel concentration and instrument response is established through calibration curves analyzed in each batch. For cabazitaxel quantification:

- Calibration Range: 1.0-150 ng/mL in human plasma [1]

- Regression Model: Least squares quadratic regression

- Weighting Factor: 1/x² (reciprocal of squared concentration)

- Acceptance Criteria: Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ)

The calibration curve is constructed by plotting the peak area ratio (cabazitaxel/cabazitaxel-d9) against the nominal concentration of cabazitaxel. The ratio approach normalizes for variations in sample processing, injection volume, and ionization efficiency. The quadratic regression model with 1/x² weighting typically provides the best fit across the concentration range, as taxanes often exhibit slight nonlinearity in ESI response at higher concentrations.

Internal Standard Performance Monitoring

Consistent performance of the deuterated internal standard is essential for data quality. The following acceptance criteria should be applied:

- Internal Standard Response Variability: The IS response in unknown samples should be within 50-150% of the average IS response in calibration standards [3]

- Relative Standard Deviation: IS response in replicate injections should have RSD < 15%

- Retention Time Stability: IS retention time should not vary by more than ±2% across a batch

Systematic evaluation of internal standard responses can provide valuable diagnostic information about analytical performance. Individual anomalies in IS response may indicate pipetting errors or incomplete mixing in specific samples. Systematic anomalies across a batch may suggest issues with the autosampler, mobile phase composition, or mass spectrometer sensitivity. Any samples with IS responses outside acceptance criteria should be investigated, and re-preparation may be necessary [3] [5].

Diagram 2: Data Analysis and Acceptance Criteria Workflow

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with robust methods, analysts may encounter challenges during cabazitaxel quantification. The following table addresses common issues and recommended solutions:

Table 4: Troubleshooting Guide for Cabazitaxel Bioanalysis

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low IS response | Improper IS addition, pipette calibration, adsorption issues | Verify pipette calibration, use silanized vials, add IS early in process |

| Retention time shift | Mobile phase degradation, column aging, temperature fluctuations | Prepare fresh mobile phase daily, monitor column performance, control temperature |

| Poor peak shape | Secondary interactions, incompatible mobile phase, void formation | Use alkaline mobile phase, add methanol to organic phase, replace column |

| High background noise | Matrix effects, contaminated source, solvent impurities | Optimize sample cleanup, clean ion source, use HPLC-grade solvents |

| Loss of sensitivity | Source contamination, reduced detector performance, solution degradation | Clean ion source and interface, check detector calibration, prepare fresh solutions |

| Inaccurate QC results | IS variability, matrix effects, calibration curve issues | Verify IS addition, use appropriate matrix for calibrators/QCs, check curve fitting |

Internal Standard Response Anomalies

Unexpected variations in cabazitaxel-d9 response require systematic investigation. Individual samples with anomalous IS responses should be evaluated for:

- Pipetting Errors: Verify consistent liquid handling techniques and equipment calibration

- Adsorption Issues: Ensure proper silanization of containers and adequate organic solvent in solutions

- Matrix Effects: Check for unusual sample matrices (hemolyzed, lipemic, or icteric samples)

- Integration Problems: Review chromatograms for peak splitting, baseline disturbances, or co-eluting interferences

When systematic IS response shifts occur throughout a batch, potential causes include:

- Autosampler Issues: Needle clogging, improper injection volume, or carryover

- Mobile Phase Problems: Incorrect preparation, contamination, or degradation

- Mass Spectrometer Performance: Source contamination, decreasing detector response, or gas flow issues

Documentation of all troubleshooting activities and any deviations from the validated method is essential for maintaining data integrity, particularly in regulated environments [3] [5].

References

- 1. Quantification of cabazitaxel, its metabolite docetaxel and ... [sciencedirect.com]

- 2. Cabazitaxel-d9 (XRP6258-d9) | Stable Isotope [medchemexpress.com]

- 3. Internal Standards in LC−MS Bioanalysis [dmpkservice.wuxiapptec.com]

- 4. What are the Best Practices of LC-MS/MS Internal ... [nebiolab.com]

- 5. Key Points to Remember When Using Internal Standards ... [spectroscopyonline.com]

Comprehensive Application Note and Protocol for Cabazitaxel-d6 Pharmacokinetic Studies

Introduction and Background

Cabazitaxel is a second-generation semisynthetic taxane chemotherapy agent approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients previously treated with docetaxel-containing regimens. [1] Its mechanism of action involves stabilizing microtubules by binding to tubulin, thereby suppressing microtubule dynamics and leading to cell cycle arrest and apoptosis. [1]

Cabazitaxel-d6, a deuterated internal standard, is essential for ensuring accuracy and precision in the bioanalytical quantification of cabazitaxel during pharmacokinetic (PK) studies. Deuterated internal standards like this compound compensate for variability in sample preparation and ionization efficiency in mass spectrometry, thereby improving the reliability of PK data. This protocol outlines a detailed framework for conducting PK studies of cabazitaxel using this compound, incorporating population PK modeling approaches and contemporary clinical dosing strategies.

Preclinical and Clinical Pharmacokinetic Profile

Understanding the baseline PK profile of cabazitaxel is crucial for study design. Key characteristics are summarized below.

Table 1: Key Pharmacokinetic Parameters of Cabazitaxel from Clinical Studies

| Parameter | Value & Description | Clinical Context & Variability |

|---|---|---|

| Structural Base | Deuterated analog of cabazitaxel; designed to behave nearly identically during sample processing but be distinguishable via mass spectrometry. | Serves as a critical internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects and recovery losses. |

| Primary Model | Linear three-compartment model with first-order elimination. [2] | Describes the triphasic elimination pattern (rapid alpha, intermediate beta, prolonged gamma phases) observed in concentration-time data. |

| Clearance (CL) | Typical value: 48.5 L/h for a patient with BSA of 1.84 m². [2] | Significantly influenced by Body Surface Area (BSA); dose adjustment based on BSA is standard practice. [2] |

| Volume of Distribution (Vss) | Typical value: ~4,870 L. [2] | Very large volume indicates extensive tissue distribution and binding. [2] |

| Half-Lives | Alpha (α): 4.4 min; Beta (β): 1.6 h; Gamma (γ): 95 h. [2] | The long terminal half-life is a key consideration for dosing interval and study sampling duration. [2] |

| Protein Binding | Extensive binding (89-92%) to human serum albumin and lipoproteins. [2] | Renal impairment does not significantly alter the unbound fraction (Fu). [3] |

| Elimination | Primarily hepatic metabolism via CYP3A4/5; ~76% excreted in feces as metabolites; minimal renal excretion (<3%). [2] | Renal impairment has no clinically meaningful effect on PK; no dose adjustment needed. [3] |

Experimental Protocol: Population PK Study Design

This section details a comprehensive study design suitable for generating data for population PK analysis.

Subject Selection and Dosing

- Patient Population: Patients with advanced solid tumors. Previous studies have included those with mCRPC, breast cancer, and other malignancies. [2] [3]

- Inclusion Criteria: Adults (≥18 years) with adequate bone marrow, hepatic, and renal function. ECOG performance status of 0-2. [4]

- Dosing Regimens (based on clinical evidence):

- Premedication: Administer corticosteroids, antihistamines, and H2 antagonists to prevent hypersensitivity reactions.

Biological Sample Collection and Processing

- Blood Sampling Schedule: Collect plasma samples to characterize the triphasic elimination. A sparse sampling strategy is suitable for population PK.

- Suggested time points: Pre-dose, 30 min after infusion start, 5 min before infusion end, and post-infusion at 5 min, 30 min, 1 h, 2 h, 4-6 h, 24 h, 72-120 h, and 168 h (Day 8) post-infusion. [2]

- Sample Processing:

- Collect blood into tubes containing K₂EDTA or lithium heparin.

- Centrifuge at 4°C and 1500-2000 x g for 10-15 minutes to separate plasma.

- Transfer plasma into polypropylene tubes and store immediately at -70°C or below until analysis.

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Bioanalytical Method: Quantification of Cabazitaxel using LC-MS/MS

Sample Preparation

- Internal Standard Solution: Prepare a working solution of This compound in methanol or acetonitrile.

- Protein Precipitation:

- Thaw plasma samples on ice.

- Aliquot 100 µL of plasma into a microcentrifuge tube.

- Add a fixed volume (e.g., 25 µL) of the this compound working solution.

- Vortex mix for 10-30 seconds.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1-2 minutes and centrifuge at >10,000 x g for 10 minutes at 4°C.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Chromatography:

- Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7-2.6 µm).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

- Gradient: Start at 20% B, increase to 95% B over 3-5 minutes, hold, then re-equilibrate.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Cabazitaxel MRM transition: m/z 836.3 → 555.2 (or as optimized).

- This compound MRM transition: m/z 842.3 → 561.2 (or as optimized; should be ~6 Da higher).

Calibration and Quality Control

- Prepare calibration standards by spiking blank human plasma with known amounts of cabazitaxel (e.g., range 1-500 ng/mL).

- Prepare Quality Control (QC) samples at low, medium, and high concentrations.

- Process all samples (calibrators, QCs, and subject samples) with the same volume of this compound internal standard solution.

- Plot the peak area ratio (analyte/IS) vs. concentration to generate the calibration curve using a weighted (1/x²) linear regression.

Data Analysis and Population PK Modeling

This section outlines the methodology for analyzing the concentration-time data to estimate population PK parameters.

Software and Base Model

- Software: Use non-linear mixed-effects modeling software such as NONMEM, Monolix, or R/Python packages.

- Base Structural Model: Fit the data to a linear three-compartment model with intravenous infusion, parameterized in terms of clearance (CL), central volume (V1), and intercompartmental clearances (Q2, Q3). [2]

- Statistical Model:

- Interindividual Variability (IIV): Model IIV on CL, V1, and intercompartmental clearances using an exponential error model. [2]

- Residual Error: Use a combined proportional and additive error model.

Covariate Model Building

- Covariate Testing: Evaluate the influence of patient-specific factors on PK parameters using stepwise forward addition and backward elimination.

- Pre-specified Covariates:

- Relationship: For continuous covariates like BSA, use a power model (e.g., CLi = CLpop * (BSAi/BSAmedian)^θ).

The following diagram visualizes the structure of the population pharmacokinetic model and the influence of covariates.

Model Evaluation

- Goodness-of-Fit (GOF) Plots: Examine observed vs. population-predicted concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals vs. time/predictions.

- Visual Predictive Check (VPC): Simulate 500-1000 datasets from the final model and overlay the observed data with the 5th, 50th, and 95th percentiles of the simulated data. [2]

- Non-parametric Bootstrap: Perform bootstrap analysis (e.g., 1000 samples) to evaluate the stability and precision of the parameter estimates. [2]

Key Considerations and Safety Monitoring

- Safety Assessments: Monitor for adverse events (AEs) throughout the study, with a focus on neutropenia, diarrhea, and other known toxicities of cabazitaxel. [4] [5] Prophylactic use of granulocyte-colony stimulating factor (G-CSF) should be considered. [3]

- Dose Adjustments in Renal Impairment: The presented protocol and model confirm that no cabazitaxel dose adjustment is necessary for patients with renal impairment, including those with severe impairment (CrCL <30 mL/min/1.73 m²). [3]

- Regulatory Compliance: The study must be conducted in accordance with ICH E6 Good Clinical Practice guidelines and approved by an Institutional Review Board/Ethics Committee. Informed consent must be obtained from all patients.

Conclusion

This application note and protocol provides a robust framework for conducting a population pharmacokinetic study of cabazitaxel using this compound as a critical bioanalytical tool. The integration of a validated LC-MS/MS method with a population PK modeling approach, as detailed herein, enables the precise characterization of cabazitaxel's PK profile and the identification of key sources of variability, such as BSA. This comprehensive methodology supports the rational development of dosing strategies to optimize efficacy and safety in target patient populations.

References

- 1. Preclinical profile of cabazitaxel - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of cabazitaxel in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase I pharmacokinetic and safety study of cabazitaxel in adult... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I dose-finding study of cabazitaxel administered weekly ... [pmc.ncbi.nlm.nih.gov]

- 5. Cabazitaxel Impacts Sequencing Strategies in Prostate ... [targetedonc.com]

Comprehensive Application Notes and Protocols: Deuterated Internal Standards in Bioanalytical LC-MS Assays

Introduction to Deuterated Internal Standards

Deuterated Internal Standards (DIS) represent a critical technological advancement in bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. These isotopically labeled compounds are chemically identical to their non-deuterated analogs, with the specific substitution of hydrogen atoms with deuterium (²H) at one or more positions. This minor isotopic modification creates a mass difference that enables MS detection systems to distinguish between the analyte and internal standard while maintaining nearly identical chemical properties and chromatographic behavior. The implementation of DIS has become essential for ensuring precise and reproducible quantification in pharmaceutical, bioanalytical, and environmental testing applications where even minor inaccuracies can significantly impact data integrity and therapeutic decisions [1].

The fundamental value of DIS lies in their ability to compensate for analytical variability throughout the LC-MS workflow. During bioanalysis, numerous factors can introduce variability, including sample preparation losses, matrix effects, ionization efficiency fluctuations, and instrument drift. By adding a known quantity of DIS at the beginning of the analytical process and monitoring the analyte-to-DIS response ratio, scientists can effectively normalize these variations, resulting in substantially improved accuracy and precision. This correction capability is particularly crucial in regulated bioanalysis supporting pharmaceutical development and clinical trials, where data reliability directly impacts patient safety and therapeutic efficacy [1] [2].

Selection Criteria for Deuterated Internal Standards

Structural and Chemical Considerations

The structural similarity between the deuterated internal standard and the target analyte is the most critical factor in DIS selection. The DIS must precisely match the analyte's chemical structure with deuterium substitution representing the only modification. This structural identity ensures that the DIS and analyte exhibit nearly identical behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection. The DIS should co-elute chromatographically with the analyte to experience identical matrix effects and ionization conditions, enabling accurate compensation for ion suppression or enhancement [1] [3].

The number and position of deuterium atoms within the DIS significantly impact analytical performance. Ideally, a DIS should contain 2-10 deuterium atoms to provide sufficient mass differentiation while maintaining chemical stability. The deuterium atoms must be incorporated at metabolically inert positions to prevent loss through deuterium-hydrogen exchange during sample processing or analysis. For compounds susceptible to metabolism, deuterium placement should avoid known metabolic sites to prevent in vivo exchange. Additionally, the mass difference between DIS and analyte should ideally be ≥4-5 Da to minimize mass spectrometric cross-talk between channels [1] [3].

Table 1: Key Selection Criteria for Deuterated Internal Standards

| Selection Factor | Recommendation | Rationale |

|---|---|---|

| Structural Similarity | Must match analyte's structure exactly | Ensures co-elution and identical matrix effects |

| Number of Deuteriums | 2-10 substitutions | Prevents isotope exchange while maintaining adequate mass difference |

| Mass Difference | ≥4-5 Da from analyte | Minimizes mass spectrometric cross-talk |

| Isotopic Purity | ≥98% enrichment | Reduces interference from unlabeled species |

| Chemical Purity | >99% | Ensures accurate quantification free from impurities |

| Stability | Thermally and chemically stable under analysis conditions | Prevents degradation during sample processing and storage |

Purity and Stability Requirements

Isotopic purity is a critical specification for DIS, with most applications requiring ≥98% deuterium enrichment. Lower isotopic purity can introduce significant quantitative errors due to the presence of unlabeled species that contribute to the analyte signal. Similarly, chemical purity >99% is essential to prevent interference from synthetic impurities or degradation products that could co-elute with either the DIS or analyte. Each batch of DIS should undergo rigorous quality control including LC-MS/MS and NMR confirmation to verify both isotopic and chemical purity [1].

The DIS must demonstrate chemical and isotopic stability under the anticipated sample processing, storage, and analysis conditions. This includes stability at various pH levels, temperatures, and in the presence of biological matrices. Deuterium atoms at exchange-prone positions (e.g., adjacent to carbonyl groups or in hydroxyl functionalities) may undergo hydrogen-deuterium exchange, particularly under acidic or basic conditions, compromising the DIS integrity. Additionally, the DIS should exhibit sufficient solubility in the extraction solvents and mobile phases to ensure consistent performance throughout the analytical workflow [1] [3].

Experimental Protocol for DIS Implementation

DIS Addition and Sample Preparation

The following protocol details the systematic implementation of deuterated internal standards in bioanalytical LC-MS methods, specifically optimized for the quantification of small molecule drugs and metabolites in biological matrices such as plasma, serum, or urine.

Materials and Reagents:

- Deuterated Internal Standard (DIS) with documented purity and concentration

- Analytical reference standards of target analyte(s)

- Biological matrix (plasma, serum, urine, or tissue homogenate)

- Appropriate extraction solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether)

- Buffer solutions as required by specific extraction methodology

- LC-MS compatible mobile phases

DIS Solution Preparation:

- Prepare a primary DIS stock solution at an appropriate concentration (typically 100-500 µg/mL) in a compatible solvent

- Prepare working DIS solutions through serial dilution to achieve the intended concentration for sample addition

- Verify DIS solution stability under storage conditions (-20°C to 4°C typically) with documented expiration dates

Sample Processing Workflow:

- Aliquot appropriate volume of biological sample (typically 50-200 µL) into extraction tubes

- Add fixed volume of DIS working solution (typically 10-50 µL) to all calibration standards, quality control samples, and study samples

- Vortex mix thoroughly to ensure complete integration of DIS with the sample matrix

- Proceed with extraction using validated methodology (protein precipitation, liquid-liquid extraction, or solid-phase extraction)

- Evaporate and reconstitute extracts in mobile phase-compatible solvent

- Transfer to autosampler vials for LC-MS/MS analysis

Graphviz representation of the DIS-integrated sample preparation workflow:

Diagram 1: DIS-integrated sample preparation workflow for bioanalytical LC-MS methods.

DIS Concentration Optimization

The appropriate concentration of DIS must be carefully determined during method development to ensure optimal quantitative performance. The DIS concentration should be set within the linear range of the assay, typically corresponding to 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration to encompass the average peak concentration (Cmax) of most drugs and metabolites [3].

DIS Concentration Determination:

- Prepare a series of samples with fixed DIS concentration and varying analyte concentrations across the expected calibration range

- Evaluate cross-interference between DIS and analyte to ensure:

- DIS-to-analyte contribution ≤20% of LLOQ

- Analyte-to-DIS contribution ≤5% of IS response

- Assess DIS signal-to-noise ratio (S/N >10 typically) to ensure sufficient detection reliability

- Verify that DIS concentration doesn't exceed solubility limits or SPE cartridge capacity

- Confirm DIS response is consistent across the calibration range without saturation effects

Table 2: DIS Concentration Optimization Guidelines

| Parameter | Assessment Criteria | Acceptance Threshold |

|---|---|---|

| Cross-interference (DIS→Analyte) | Contribution to analyte signal | ≤20% of LLOQ |

| Cross-interference (Analyte→DIS) | Contribution to DIS signal | ≤5% of IS response |

| Signal-to-Noise Ratio | DIS response in matrix | S/N ≥10 |

| Matrix Effect Compensation | Ratio of DIS in matrix vs neat solution | 85-115% |

| Extraction Recovery | Consistency with analyte recovery | ±15% of analyte recovery |

Method Validation and Quality Control

Key Validation Parameters

Bioanalytical methods incorporating DIS must undergo comprehensive validation to demonstrate reliability, sensitivity, and robustness according to regulatory guidelines (FDA, EMA). The DIS performance should be evaluated throughout validation to confirm its effectiveness in compensating for analytical variability [4] [3].

Accuracy and Precision:

- Assess both intra-day and inter-day accuracy (% nominal) and precision (%CV)

- Evaluate at minimum three QC levels (LLOQ, low, medium, high) with n≥5 replicates

- Acceptance criteria: ±15% accuracy (±20% at LLOQ), ≤15% CV (≤20% at LLOQ)

Matrix Effect and Normalization:

- Quantify matrix effects using the post-extraction addition method

- Determine matrix factor (MF) for both analyte and DIS across multiple lots of matrix

- Verify that DIS effectively normalizes matrix effects (normalized MF = 0.85-1.15)

Stability Assessments:

- Evaluate DIS stability in stock solutions and working solutions under storage conditions

- Assess bench-top, processed sample, and freeze-thaw stability for both analyte and DIS

- Document DIS response variability throughout stability experiments

Internal Standard Response Monitoring

During sample analysis, DIS responses must be monitored throughout the analytical batch to identify potential issues. While specific acceptance criteria for DIS response variability are not explicitly defined in regulations, it is common practice to compare DIS responses in unknown samples with the average responses from calibration standards and quality control samples [3].

Individual anomalies in DIS response (e.g., failure to add or accidental double addition) typically indicate human error and often compromise data accuracy for affected samples. Systematic anomalies across multiple samples may indicate issues with the analytical system itself, such as autosampler problems, mobile phase issues, or mass spectrometer performance degradation. Established procedures should be in place to investigate root causes of DIS response variability and determine the necessity of reanalysis or repreparation [3].

Graphviz diagram illustrating DIS response monitoring and troubleshooting:

Diagram 2: DIS response monitoring and troubleshooting pathway for bioanalytical methods.

Regulatory Considerations and Case Studies

Regulatory Landscape

Regulatory agencies globally recognize the importance of deuterated internal standards in ensuring data quality for bioanalytical submissions. The European Medicines Agency (EMA) has documented that over 90% of submissions incorporate SIL-IS in supportive assay validations, and has rejected studies where surrogate internal standards were deemed inappropriate. While the U.S. Food and Drug Administration (FDA) hasn't explicitly mandated DIS use, the agency has issued 483 citations to laboratories lacking adequate procedures for tracking internal standard responses within analytical runs [2].

The ICH M10 guideline on bioanalytical method validation establishes specific criteria for cross-interference between internal standards and analytes. According to these guidelines, DIS-to-analyte contributions should be ≤20% of the LLOQ, while analyte-to-DIS contributions should be ≤5% of the IS response. These specifications must be verified during method validation and monitored throughout study sample analysis to ensure ongoing compliance [3].

Case Study: Olmesartan Determination in Human Plasma

A specific research investigation evaluated the appropriateness of deuterated internal standards for determining olmesartan, a cardiovascular drug, in human plasma. The developed HPLC-MS method utilized deuterated olmesartan as the internal standard within a simplified liquid-liquid extraction procedure. The method demonstrated excellent linearity (5-2500 ng/mL) with accurate and precise results across the concentration range [4].

The validated method was successfully applied to a bioequivalence study following administration of a single 40mg oral dose of olmesartan medoxomil to human subjects. The use of deuterated olmesartan as the internal standard provided a reliable regulatory bioanalysis tool that contributed to therapy efficacy and improved safety assessment for patients treated with generic medicines. This case study exemplifies how DIS implementation supports robust bioanalytical methods for regulatory decision-making [4].

Conclusion

Deuterated Internal Standards represent an indispensable component of modern bioanalytical LC-MS methods, providing unmatched capability to compensate for analytical variability and matrix effects. Through careful DIS selection based on structural similarity, appropriate deuteration patterns, and rigorous quality control, laboratories can develop highly reliable quantification methods. The comprehensive protocol outlined in this document provides researchers with a systematic approach to DIS implementation, from initial selection through method validation and routine application.

The scientific, regulatory, and financial benefits of DIS implementation are well-established. Scientifically, DIS normalize matrix effects and improve data quality. Regulatorily, DIS-based methods align with agency expectations for robust bioanalysis. Financially, the initial investment in DIS synthesis is offset by reduced method development time and fewer failed experiments. As bioanalytical challenges continue to evolve with increasingly complex therapeutic modalities, the strategic implementation of deuterated internal standards remains fundamental to generating high-quality data that supports critical decisions in drug development and clinical practice [1] [2].

References

- 1. for... - ResolveMass Laboratories Inc. Deuterated Internal Standards [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards [kcasbio.com]

- 3. Internal Standards in LC−MS Bioanalysis [dmpkservice.wuxiapptec.com]

- 4. Is a deuterated internal standard appropriate for the ... [pubmed.ncbi.nlm.nih.gov]

Cabazitaxel-d6 as a Mass Spectrometry Reference Standard

Cabazitaxel-d6 is a deuterium-labeled analog of the anticancer drug cabazitaxel. It serves as a crucial internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of cabazitaxel in biological matrices, primarily human plasma. Its use corrects for variability in sample preparation and ionization efficiency, thereby improving the accuracy and reliability of analytical results [1] [2].

The following table summarizes the core quantitative data and method parameters for two representative LC-MS/MS assays utilizing this compound.

| Parameter | Method 1: J Chromatogr B (2013) | Method 2: J Pharm Biomed Anal (2012) |

|---|---|---|

| Analyte | Cabazitaxel, Docetaxel, Demethylated Metabolites | Cabazitaxel |

| Internal Standard | This compound (inferred from context) | This compound |

| Sample Matrix | Human Plasma | Human Lithium Heparinized Plasma |

| Sample Volume | Not Explicitly Stated | 100 μL |

| Sample Pretreatment | Liquid-liquid extraction (LLE) with tert-butyl methyl ether [3] | LLE with ammonium hydroxide, acetonitrile, n-butylchloride [2] |

| Calibration Range | 1.0 - 150 ng/mL (Cabazitaxel) [3] | 1.00 - 100 ng/mL; 40.0 - 4000 ng/mL (for sample dilution) [2] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Cabazitaxel) [3] | 1.00 ng/mL [2] |

| Chromatographic Column | Zorbax Extend C18 [3] | Reversed Phase C₁₈ [2] |

| MS Transitions (MRM) | Cabazitaxel: 836 → 555 [3] | Cabazitaxel: 836 → 555; this compound (IS): 842 → 561 [2] | | Key Application | Clinical drug monitoring and pharmacokinetic studies [3] | Applied to samples from a clinical study [2] |

Detailed Experimental Protocol: Plasma Sample Analysis

Below is a detailed methodology for quantifying cabazitaxel in human plasma using this compound as an internal standard, synthesized from the available literature.

1. Solutions and Reagents

- Stock Solutions: Prepare primary stock solutions of cabazitaxel and this compound in a suitable solvent like methanol or DMSO [1].

- Working Solutions: Serially dilute stock solutions with methanol or acetonitrile to create working standards for calibration curves and quality controls.

- Extraction Solvents: Use high-purity ammonium hydroxide, acetonitrile, and n-butylchloride [2].

2. Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted from a validated method [2]. 1. Aliquot: Pipette 100 μL of human plasma (e.g., lithium heparinized) into a microcentrifuge tube. 2. Spike Internal Standard: Add a known volume (e.g., 20 μL) of the this compound working solution. 3. Alkalinization: Add 20 μL of 4% ammonium hydroxide to the plasma sample. This step is critical to mitigate non-specific binding [2]. 4. Protein Precipitation: Add 100 μL of acetonitrile, vortex-mix vigorously to precipitate plasma proteins. 5. Liquid-Liquid Extraction: Add 1 mL of n-butylchloride to the mixture. Vortex for a sufficient time (e.g., 10-15 minutes) to ensure complete partitioning of the analytes into the organic layer. 6. Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-14,000 g) for 5-10 minutes to achieve clear phase separation. 7. Collection: Transfer the upper organic layer (n-butylchloride) to a new clean tube. 8. Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a warm water bath (∼40°C). 9. Reconstitution: Reconstitute the dry residue with an appropriate volume (e.g., 100-200 μL) of the LC mobile phase or a solvent compatible with it. Vortex thoroughly before injection into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions

- Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, 1.8-5 μm particle size) is recommended [3] [2].

- Mobile Phase: Utilize a gradient elution.

- Gradient Program: A typical gradient might start at a lower percentage of B (e.g., 20-30%), increase linearly to a high percentage of B (e.g., 70-95%) over several minutes, hold, and then re-equilibrate.

- Flow Rate: 0.20 mL/min [2].

- Injection Volume: Typically 5-20 μL.

- Run Time: Approximately 5 minutes, with cabazitaxel eluting at around 3.0 minutes [2].

4. Mass Spectrometry (MS) Detection

- Ionization: Turbo Ion Spray or Electrospray Ionization (ESI) in positive ion mode [3] [2].

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Ion Transitions (MRM):

- Optimization: Source-dependent parameters (like temperature, gas flows, and voltages) and compound-dependent parameters (like declustering potential and collision energy) must be optimized for the specific instrument used.

5. Method Validation While full validation data is extensive, the referenced methods demonstrate that the following parameters were successfully validated [3] [2]:

- Linearity: Calibration curves should be linear over the stated ranges (e.g., 1-150 ng/mL) with a correlation coefficient (r²) ≥ 0.99.

- Precision and Accuracy: Both within-run and between-run precision (expressed as % Relative Standard Deviation) should be ≤15% (≤20% at LLOQ). Accuracy should be within ±15% of the nominal value (±20% at LLOQ).

- Recovery and Matrix Effect: The extraction efficiency (recovery) and any ion suppression/enhancement from the plasma matrix should be evaluated.

- Stability: The stability of cabazitaxel and the IS should be assessed under various conditions, including in the autosampler, through freeze-thaw cycles, and during long-term storage.

Critical Method Note: Non-Specific Binding

Cabazitaxel is prone to non-specific binding (NSB) to labware, which can lead to significant analyte loss and inaccurate quantification. The sample preparation protocol detailed above includes two key steps to combat this:

- Alkalinization: The addition of 4% ammonium hydroxide during sample pretreatment is a practical and critical solution to minimize NSB [2].

- Avoiding Dilution: If possible, avoid diluting samples prior to extraction, as dilution can exacerbate NSB, leading to a ~6.5% loss per dilution step. If high-concentration samples must be diluted, a separate, higher-range calibration curve (e.g., 40-4000 ng/mL) should be used and validated [2].

Experimental Workflow Visualization

The following diagram illustrates the complete LC-MS/MS analytical workflow for quantifying cabazitaxel in plasma using this compound as an internal standard.

Application in Clinical Pharmacokinetics

Validated methods using this compound are essential for supporting clinical pharmacokinetic (PK) studies. The high sensitivity and specificity of these LC-MS/MS assays allow researchers to:

- Construct PK Profiles: Accurately measure plasma drug concentrations over time in patients receiving cabazitaxel therapy [3] [2].

- Determine PK Parameters: Calculate critical parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½).

- Enable Therapeutic Drug Monitoring (TDM): Facilitate dose optimization and personalized treatment strategies for cancer patients.

Important Considerations

- Safety and Compliance: this compound is intended for research purposes only and is a controlled substance not for human therapeutic use [1].

- Instrument Qualification: The mass spectrometer should be properly tuned and calibrated before method implementation.

- Stability of Solutions: The stability of this compound stock and working solutions should be verified periodically under their storage conditions (often recommended at -20°C or below) [1].

References

quantitative analysis cabazitaxel using deuterated standard

Analytical Method & Rationale

The quantitative determination of cabazitaxel in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, specifically Cabazitaxel-d9, is the preferred approach as it corrects for analyte loss during preparation and matrix effects during mass spectrometry, ensuring high data accuracy and reproducibility [1] [2].

This protocol outlines a sensitive and validated LC-MS/MS method for the simultaneous quantification of cabazitaxel and its metabolite, docetaxel, in human plasma, using Cabazitaxel-d9 as the internal standard [3].

Method Validation & Performance Data

The following tables summarize the key validation parameters for the analytical method, demonstrating its reliability for supporting clinical studies.

Table 1: Analytical Performance Characteristics of the LC-MS/MS Assay

| Parameter | Cabazitaxel | Docetaxel |

|---|---|---|

| Calibration Range | 1.0 - 150 ng/mL | 0.1 - 15 ng/mL [3] |

| Inter-day Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) [3] | Within ±15% of nominal value (±20% at LLOQ) [3] |

| Sample Pretreatment | Liquid-liquid extraction with tert-butyl methyl ether [3] | Liquid-liquid extraction with tert-butyl methyl ether [3] |

| Chromatographic Column | Zorbax Extend C18 column [3] | Zorbax Extend C18 column [3] |

Table 2: Data for Related Substances (Impurities) in Cabazitaxel Drug Substance

| Substance | Linear Range (R²) | LOD | LOQ |

|---|---|---|---|

| Cabazitaxel | LOQ – 0.10% (0.9998) [4] | 0.002% [4] | 0.008% [4] |

| CBZM01 Impurity | 0.03 – 0.225% (0.9997) [4] | 0.002% [4] | 73 ng/mL [4] |

| CBZM02 Impurity | 0.03 – 0.225% (0.9997) [4] | 0.002% [4] | 71 ng/mL [4] |

| CBZN09 Impurity | 0.03 – 0.225% (0.9998) [4] | 0.002% [4] | 6 ng/mL [4] |

Experimental Protocol

Here is the step-by-step workflow for the quantitative analysis of cabazitaxel in human plasma:

Sample Preparation

- Plasma Pretreatment: Thaw frozen human plasma samples on ice. Aliquot 100 µL into a clean tube.

- Internal Standard Addition: Spike the plasma aliquot with a known concentration of Cabazitaxel-d9 internal standard solution [3].

- Liquid-Liquid Extraction (LLE):

- Add a volume of tert-butyl methyl ether (e.g., 1 mL) to the sample [3].

- Vortex mix vigorously for 10-15 minutes to ensure complete analyte extraction.

- Centrifuge the mixture (e.g., 10,000 × g for 5 minutes) to separate the organic and aqueous layers.

- Post-Extraction Processing:

- Transfer the upper organic layer to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a warm water bath (≈40°C).

- Reconstitute the dry residue with an appropriate volume of HPLC mobile phase (e.g., 100-200 µL) for injection [4].

LC-MS/MS Analysis

- Chromatographic Conditions:

- Mass Spectrometric Detection:

- Ionization: Turbo Ion Spray in positive ion mode [3].

- Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific transitions for cabazitaxel, docetaxel, and Cabazitaxel-d9.

Data Calculation

- Integrate the peak areas for cabazitaxel and the Cabazitaxel-d9 internal standard.